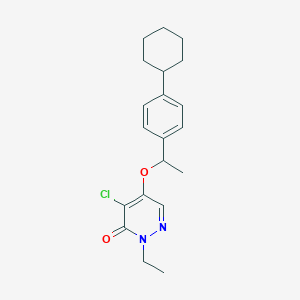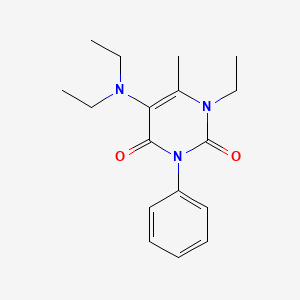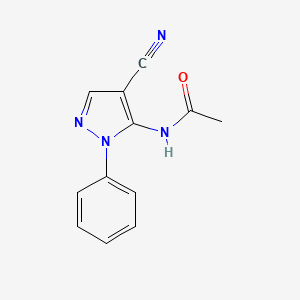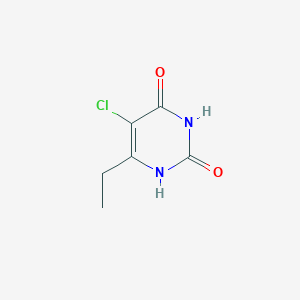![molecular formula C18H13N3OS B12910219 2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone CAS No. 52979-08-5](/img/structure/B12910219.png)
2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Thioether Formation:
Amination: The amino group can be introduced through various amination reactions, often using ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Various substitution reactions can occur, particularly at the amino and thioether positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactivity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylthio group.
6-(Naphthalen-2-ylthio)quinazolin-4(1H)-one: Lacks the amino group.
2-Amino-6-(phenylthio)quinazolin-4(1H)-one: Has a phenyl group instead of a naphthalen-2-yl group.
Uniqueness
2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one is unique due to the presence of both the amino group and the naphthalen-2-ylthio group, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
52979-08-5 |
|---|---|
Fórmula molecular |
C18H13N3OS |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-amino-6-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3OS/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
Clave InChI |
DXYSGZNFDLGXPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=C(NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)





![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)
